

Application Notes and Protocols for In Vitro Experiments with PIK-75

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Compound of Interest		
Compound Name:	Pik-75	
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These application notes provide a comprehensive guide for designing and conducting in vitro experiments using **PIK-75**, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110 α . This document includes detailed protocols for key assays, a summary of its inhibitory activity, and visual representations of its mechanism of action and experimental workflows.

Introduction to PIK-75

PIK-75 is a versatile tool for cancer research, primarily recognized for its potent and selective inhibition of the p110α isoform of PI3K, a key component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1][2][3] Beyond its effects on PI3K, **PIK-75** has also been identified as a dual inhibitor, targeting cyclin-dependent kinase 9 (CDK9) and DNA-dependent protein kinase (DNA-PK).[4][5][6][7] This multi-targeted action contributes to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable compound for investigating cancer cell survival, proliferation, and resistance mechanisms.[8][9] [10]

The dual inhibitory nature of **PIK-75**—suppressing the pro-survival PI3K/Akt pathway while also inhibiting CDK9-mediated transcription of anti-apoptotic proteins like McI-1—underlines its potent anti-cancer activity.[4][5][6] These characteristics make **PIK-75** a subject of interest for overcoming therapeutic resistance, for instance, to venetoclax in mantle cell lymphoma.[4][5]



Data Presentation: Inhibitory Activity of PIK-75

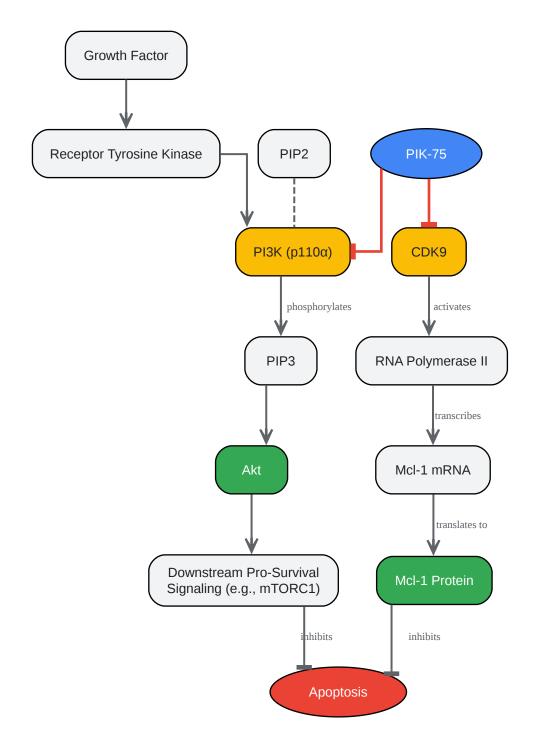
The following table summarizes the half-maximal inhibitory concentrations (IC50) of **PIK-75** against various kinases, providing a clear overview of its potency and selectivity.

Target Kinase	IC50 (nM)	Reference(s)
ΡΙ3Κ p110α	5.8	[1][2][3]
ΡΙ3Κ p110β	1300	[1][7]
PI3K p110y	76	[1][7]
ΡΙ3Κ p110δ	510	[1]
DNA-PK	2	[1][7]

Signaling Pathway of PIK-75

The diagram below illustrates the primary signaling pathway affected by **PIK-75**. By inhibiting PI3K p110 α , **PIK-75** prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream pro-survival signaling. Furthermore, its inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1.





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Caption: PIK-75 inhibits PI3K p110α and CDK9, leading to apoptosis.

Experimental Protocols General Guidelines for PIK-75 Preparation



PIK-75 is typically supplied as a hydrochloride salt in powder form.[11] For in vitro experiments, it is recommended to dissolve **PIK-75** in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be stored at -20° C.[1][11] The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Experimental Workflow

The following diagram outlines a typical workflow for in vitro experiments with PIK-75.





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Caption: A generalized workflow for in vitro studies using **PIK-75**.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of **PIK-75**.[1]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- PIK-75 stock solution (e.g., 10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **PIK-75** in complete medium from the stock solution.
- Remove the medium from the wells and add 100 μL of the PIK-75 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest PIK-75 concentration) and a no-cell control (medium only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).



- Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol utilizes Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify late apoptotic and necrotic cells.[10] [12][13]

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- PIK-75 stock solution
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of PIK-75 and a vehicle control for the desired duration (e.g., 24 hours).
- Harvest the cells by trypsinization and collect both the adherent and floating cells.



- Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to each tube.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of PIK-75 on cell cycle distribution.[9][14]

Materials:

- · Cancer cell line of interest
- Complete cell culture medium
- PIK-75 stock solution
- · 6-well plates
- Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
- 70% ethanol (ice-cold)
- Flow cytometer

Protocol:

 Seed cells in 6-well plates and treat with PIK-75 and a vehicle control as described for the apoptosis assay.



- Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol
 while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer to determine the percentage of cells in the G1,
 S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway and other relevant targets following treatment with **PIK-75**.[5] [15][16][17]

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- PIK-75 stock solution
- 6-well plates or larger culture dishes
- RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Mcl-1, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed cells and treat with PIK-75 and a vehicle control for the desired time.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- · Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.



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